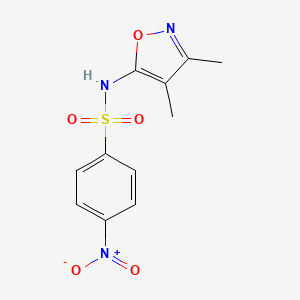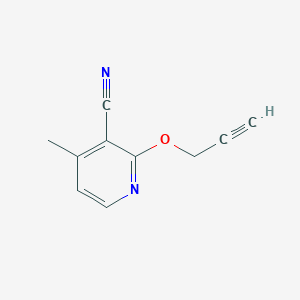
4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a nitrile group attached to a pyridine ring, which is further substituted with a methyl group and a prop-2-yn-1-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile typically involves multicomponent reactions. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions usually include the use of ethanol as a solvent at room temperature (20°C) and the presence of a base such as potassium hydroxide in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The prop-2-yn-1-yloxy group can also participate in covalent modifications, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Methyl-2-(prop-2-yn-1-yloxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yloxy group enhances its reactivity and potential for covalent modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4-methyl-2-prop-2-ynoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-3-6-13-10-9(7-11)8(2)4-5-12-10/h1,4-5H,6H2,2H3 |
InChI-Schlüssel |
IYTJRAIBDYPZJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)OCC#C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
![3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)
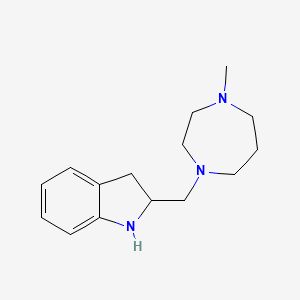
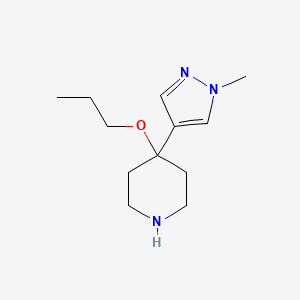
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11778055.png)
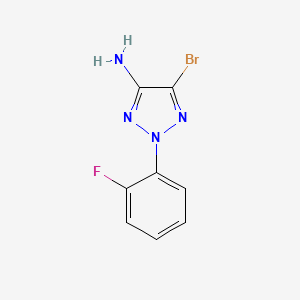
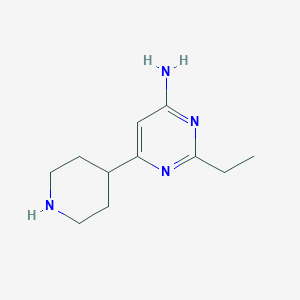
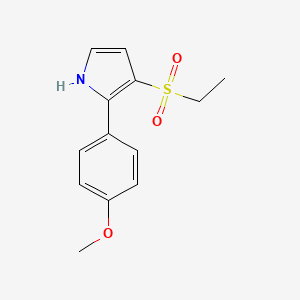
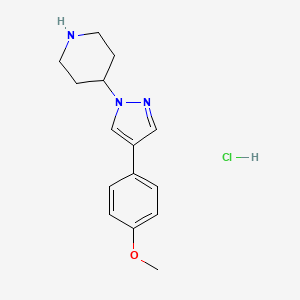
![3-Chloro-N-(2,4-dimethylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11778089.png)
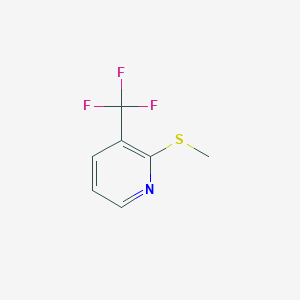
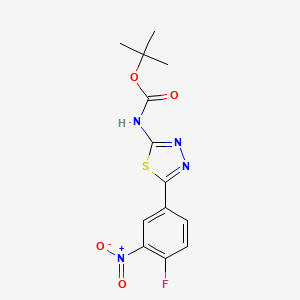
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
